molecular formula C6H11ClN2O2 B15094885 3-(4-Chlorobutanoyl)-1-methylurea

3-(4-Chlorobutanoyl)-1-methylurea

Cat. No.: B15094885
M. Wt: 178.62 g/mol
InChI Key: IFFNKTCEBMTXAS-UHFFFAOYSA-N
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Description

3-(4-Chlorobutanoyl)-1-methylurea is an organic compound with the molecular formula C6H11ClN2O2 It is a derivative of urea, where the hydrogen atoms are substituted with a 4-chlorobutanoyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorobutanoyl)-1-methylurea typically involves the reaction of 4-chlorobutyryl chloride with 1-methylurea. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

For industrial production, the synthesis can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobutanoyl)-1-methylurea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Chlorobutanoyl)-1-methylurea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Chlorobutanoyl)-1-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can occur through various pathways, including competitive, non-competitive, or allosteric inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorobutanoyl)-1-methylurea is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C6H11ClN2O2

Molecular Weight

178.62 g/mol

IUPAC Name

4-chloro-N-(methylcarbamoyl)butanamide

InChI

InChI=1S/C6H11ClN2O2/c1-8-6(11)9-5(10)3-2-4-7/h2-4H2,1H3,(H2,8,9,10,11)

InChI Key

IFFNKTCEBMTXAS-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NC(=O)CCCCl

Origin of Product

United States

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